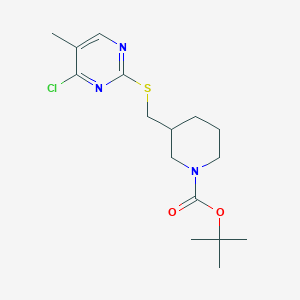
2-(3-Methylphenyl)-7-methyl-quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methyl-2-m-tolylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinolines are known for their fused benzene and pyridine rings, which contribute to their stability and reactivity. This compound, specifically, has a molecular formula of C17H15N and a molecular weight of 233.31 . It is characterized by the presence of a methyl group at the 7th position and a m-tolyl group at the 2nd position of the quinoline ring.
Métodos De Preparación
The synthesis of 7-Methyl-2-m-tolylquinoline can be achieved through various methods. One common approach involves the Skraup synthesis, which is a classical method for synthesizing quinolines. This method typically involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent . Another method includes the use of microwave-assisted synthesis, which offers a greener and more efficient route . Industrial production methods may involve the use of transition metal-catalyzed reactions or solvent-free conditions to enhance yield and reduce environmental impact .
Análisis De Reacciones Químicas
7-Methyl-2-m-tolylquinoline undergoes various chemical reactions, including:
Aplicaciones Científicas De Investigación
7-Methyl-2-m-tolylquinoline has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 7-Methyl-2-m-tolylquinoline involves its interaction with various molecular targets. In biological systems, quinolines are known to interfere with the function of enzymes and receptors, leading to their therapeutic effects . For instance, quinolines can inhibit the heme polymerase enzyme in malaria parasites, preventing the detoxification of heme and leading to parasite death . The exact pathways and molecular targets may vary depending on the specific application and derivative of the compound .
Comparación Con Compuestos Similares
7-Methyl-2-m-tolylquinoline can be compared with other quinoline derivatives such as:
Quinine: An antimalarial agent with a similar quinoline structure but different substituents.
Chloroquine: Another antimalarial drug with a chlorine atom at the 7th position.
Mefloquine: A quinoline derivative used for malaria prophylaxis and treatment.
Isoquinoline: A structural isomer of quinoline with the nitrogen atom in a different position, leading to different chemical properties.
These compounds share the quinoline core structure but differ in their substituents and specific applications, highlighting the versatility and importance of the quinoline scaffold in medicinal chemistry .
Propiedades
Fórmula molecular |
C17H15N |
|---|---|
Peso molecular |
233.31 g/mol |
Nombre IUPAC |
7-methyl-2-(3-methylphenyl)quinoline |
InChI |
InChI=1S/C17H15N/c1-12-4-3-5-15(10-12)16-9-8-14-7-6-13(2)11-17(14)18-16/h3-11H,1-2H3 |
Clave InChI |
DMDKRRHGLGAASL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C2=NC3=C(C=CC(=C3)C)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2-Isopropyl-2-azaspiro[4.4]nonan-7-yl)methanethiol](/img/structure/B13966588.png)








![5H-[1,3,5]Triazepino[3,2-a]benzimidazole](/img/structure/B13966638.png)


![1-Azabicyclo[3.2.2]nonan-3-OL](/img/structure/B13966651.png)
